BenchChemオンラインストアへようこそ!

1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

Medicinal Chemistry Kinase Inhibitor Design Scaffold Selection

1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride (CAS 2680530-13-4, molecular formula C₇H₁₀ClN₃O₂, molecular weight 203.62) is a tetrahydro-pyrazolopyridine carboxylic acid building block featuring a saturated pyridine ring fused to a pyrazole ring with a carboxylic acid moiety at the 3-position. This compound belongs to the pyrazolo[4,3-b]pyridine class, a privileged scaffold in medicinal chemistry that has been successfully employed for generating potent and selective kinase inhibitors and allosteric receptor modulators.

Molecular Formula C7H10ClN3O2
Molecular Weight 203.62 g/mol
Cat. No. B13499775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride
Molecular FormulaC7H10ClN3O2
Molecular Weight203.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=NN2)C(=O)O)NC1.Cl
InChIInChI=1S/C7H9N3O2.ClH/c11-7(12)6-5-4(9-10-6)2-1-3-8-5;/h8H,1-3H2,(H,9,10)(H,11,12);1H
InChIKeyZPAZYUYEYWSQLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Hydrochloride: Core Scaffold Overview for Procurement Selection


1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride (CAS 2680530-13-4, molecular formula C₇H₁₀ClN₃O₂, molecular weight 203.62) is a tetrahydro-pyrazolopyridine carboxylic acid building block featuring a saturated pyridine ring fused to a pyrazole ring with a carboxylic acid moiety at the 3-position . This compound belongs to the pyrazolo[4,3-b]pyridine class, a privileged scaffold in medicinal chemistry that has been successfully employed for generating potent and selective kinase inhibitors and allosteric receptor modulators [1]. The tetrahydro saturation, the [4,3-b] ring fusion topology, and the carboxylic acid handle collectively differentiate this scaffold from structurally similar analogs in terms of conformational flexibility, hydrogen-bonding capacity, and downstream derivatization potential—factors that directly affect synthetic tractability and biological target engagement [2].

Why Generic Substitution Fails for 1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Hydrochloride: Evidence-Based Selection Rationale


Substituting 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride with a closely related in-class analog—such as the [3,4-b] regioisomer or the non-tetrahydro aromatic version—is not straightforward and can lead to divergent synthetic outcomes and altered biological activity profiles. The [4,3-b] vs. [3,4-b] ring fusion topology repositions the pyridine nitrogen and alters the electronic distribution across the bicyclic system, which has been shown to affect target binding affinity and selectivity in kinase inhibitor programs [1]. Furthermore, the tetrahydro saturation removes the aromatic planarity of the pyridine ring, conferring greater conformational flexibility (sp³ character) that influences molecular recognition and pharmacokinetic properties; the saturated scaffold has been deliberately adopted in programs such as ALK5 inhibitor development specifically to improve ADME profiles over aromatic analogs [2]. Thus, treating these compounds as interchangeable without verifying fit-for-purpose can compromise reproducibility, potency, and downstream intellectual property positioning.

Quantitative Differentiation Evidence for 1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Hydrochloride vs. Closest Analogs


Regioisomeric [4,3-b] vs. [3,4-b] Scaffold: Differential Utilization in Kinase vs. Cytokine Inhibitor Programs

The [4,3-b] regioisomer of the pyrazolopyridine scaffold has been explicitly selected and optimized for kinase inhibition programs, including ALK5 and mGlu4 PAM development, whereas the [3,4-b] regioisomer (CAS 2137635-09-5) has been more commonly associated with cytokine inhibition (TNF-α/IL-6) programs [1]. In a direct scaffold morphing study by Sabat et al. (2017), a quinoline-based ALK5 inhibitor series was deliberately transformed into a pyrazolo[4,3-b]pyridine series to improve ADME properties, resulting in potent inhibitors with improved drug-likeness [2]. Conversely, the [3,4-b] scaffold as reported by Bharate et al. (2008) yielded IL-6 inhibitors with IC₅₀ values ranging from 0.16 to 0.30 μM [3]. These divergent target profiles are scaffold-dependent and not interchangeable.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Selection

Tetrahydro vs. Aromatic Pyrazolo[4,3-b]pyridine: Conformational Flexibility Impacts ADME and Target Binding

The target compound features a saturated (tetrahydro) pyridine ring, distinguishing it from the fully aromatic 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (CAS 1260648-73-4). Saturation introduces sp³ carbon centers that increase conformational flexibility and alter molecular shape. In the mGlu4 PAM program, the tetrahydro-pyrazolo[4,3-b]pyridine core (as the 3-carboxamide derivative) provided improved metabolic clearance and CYP1A2 profiles compared to earlier mGlu4 PAM chemotypes [1]. Specifically, compound 27o (VU6001376) incorporating the tetrahydro core demonstrated an in vivo rat clearance (CLp) of 3.1 mL/min/kg, a half-life (t₁/₂) of 445 min, and CYP1A2 IC₅₀ > 30 μM [2].

Drug Design ADME Optimization Conformational Analysis

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

The target compound is supplied as the hydrochloride salt (molecular formula C₇H₁₀ClN₃O₂, MW 203.62), whereas the free base 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid is described in patent literature as the parent acid [1]. Salt formation with HCl improves aqueous solubility and solid-state stability, which is critical for reproducible solution-phase chemistry and biological assay preparation. The hydrochloride form of the closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS 2156657-30-4) is commercially available at 97% purity with defined storage conditions (room temperature) . The hydrochloride salt generally exhibits lower hygroscopicity and better flow properties than the free carboxylic acid form, facilitating accurate weighing and formulation [2].

Salt Selection Solubility Enhancement Solid-State Handling

Carboxylic Acid Handle: Enables Amide Coupling and Diversification for Lead Optimization

The 3-carboxylic acid functionality on the target compound provides a direct synthetic handle for amide coupling, esterification, and other diversification reactions without requiring additional functional group interconversion steps. In contrast, the des-carboxy analog 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine (CAS 2156657-30-4) lacks this reactive group and would require C–H functionalization or halogenation-metallation sequences to introduce substituents at the 3-position . Patent EP4011874A1 extensively describes the carboxylic acid as a key intermediate for generating substituted pyrazolo piperidine carboxamides for therapeutic applications including pulmonary hypertension and heart failure [1]. The carboxylic acid is also the direct precursor to the 3-carboxamide moiety found in the mGlu4 PAM compound 27o (VU6001376), which achieved an EC₅₀ of 50.1 nM [2].

Synthetic Chemistry Amide Bond Formation Library Synthesis

Recommended Application Scenarios for 1H,4H,5H,6H,7H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Programs Targeting ALK5, BTK, or Related Kinases

For kinase inhibitor discovery programs, the pyrazolo[4,3-b]pyridine core has demonstrated tractable structure-activity relationships and favorable ADME profiles. The carboxylic acid handle enables rapid amide coupling to generate focused libraries for kinase selectivity profiling [1]. The ALK5 inhibitor program reported by Sabat et al. (2017) used a scaffold morphing strategy to the pyrazolo[4,3-b]pyridine series, explicitly driven by ADME optimization goals, and the BTK inhibitor patent literature (US20220213092A1) uses the tetrahydro-pyrazolo[4,3-b]pyridine-3-carboxamide scaffold as a core pharmacophore [2].

mGlu4 Positive Allosteric Modulator (PAM) Development for Parkinson's Disease

The pyrazolo[4,3-b]pyridin-3-amine and 3-carboxamide series have produced potent, selective mGlu4 PAMs with excellent preclinical pharmacokinetics. The tetrahydro-pyrazolo[4,3-b]pyridine-3-carboxylic acid serves as a key intermediate for generating the 3-carboxamide and 3-amine series. Compound 27o (VU6001376) achieved an EC₅₀ of 50.1 nM with in vivo rat CLp of 3.1 mL/min/kg, t₁/₂ of 445 min, and CYP1A2 IC₅₀ > 30 μM, and was active in a haloperidol-induced catalepsy model of Parkinson's disease [3].

Focused Library Synthesis for Pulmonary Hypertension and Cardio-Renal Indications

Patent EP4011874A1 specifically claims substituted pyrazolo piperidine carboxylic acid derivatives for the treatment and prophylaxis of pulmonary hypertension, heart failure (including HFpEF and HFrEF), chronic kidney disease, systemic sclerosis, sickle cell disease, and diabetic nephropathy [4]. The target compound represents the core building block for accessing this claimed chemical space and offers a direct entry point for pharmaceutical development programs in these therapeutic areas.

Medicinal Chemistry Building Block for Academia and CRO Library Production

For academic medicinal chemistry laboratories and contract research organizations (CROs) generating compound libraries, the combination of the saturated [4,3-b] scaffold, the carboxylic acid diversification point, and the hydrochloride salt form (ensuring reliable solid handling) makes this compound an efficient starting point for parallel synthesis. The 3- or more synthetic steps saved relative to starting from the des-carboxy analog translate to reduced project timelines and lower cost per compound produced .

Quote Request

Request a Quote for 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.